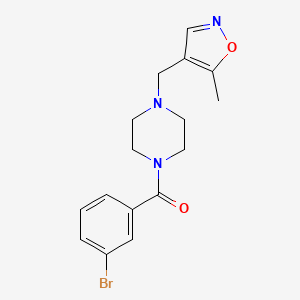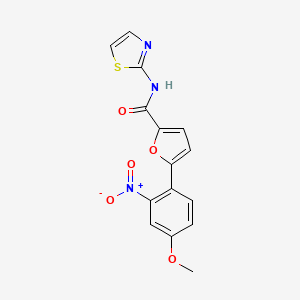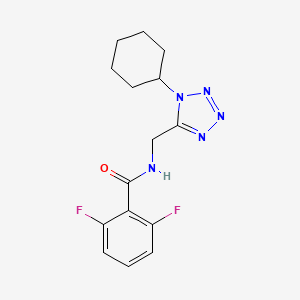
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as BIPM or BRL-15572 and has been studied extensively in recent years.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antibacterial Activity : A series of novel triazole analogues of piperazine, closely related to the compound of interest, have shown significant inhibition of bacterial growth against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (Nagaraj et al., 2018).
Antifungal and Antibacterial Agents : New pyrazole and isoxazole derivatives, which include structures similar to the compound , demonstrated good antibacterial and antifungal activity (Sanjeeva et al., 2022).
Antimicrobial Evaluation
- Antibacterial and Antifungal Activities : Substituted methanones prepared through Suzuki cross-coupling, which include compounds similar to the targeted chemical, exhibited in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Reddy & Reddy, 2016).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Properties : Derivatives of (piperazin-1-yl) methanone have been synthesized and shown significant anticancer and antituberculosis activities in vitro, hinting at the potential therapeutic applications of related compounds (Mallikarjuna et al., 2014).
Antiviral and Antimicrobial Activity
Pyridine Derivatives : New pyridine derivatives, structurally related to the compound of interest, were evaluated and showed variable and modest antimicrobial activity against several bacterial and fungal strains (Patel et al., 2011).
Antiviral Activity : Substituted benzimidazoles, structurally akin to the compound, displayed selective activity against vaccinia virus and Coxsackie virus B4, indicating potential for antiviral applications (Sharma et al., 2009).
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12-14(10-18-22-12)11-19-5-7-20(8-6-19)16(21)13-3-2-4-15(17)9-13/h2-4,9-10H,5-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCHHOOFYXBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)
![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)



amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)
![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)